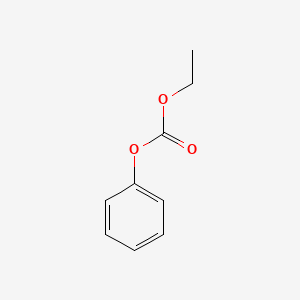

Ethyl phenyl carbonate

Description

Contextualization within Carbonate Ester Chemistry Research

Organic carbonates are a class of compounds characterized by a carbonyl group flanked by two alkoxy or aryloxy groups. wikipedia.org They are broadly categorized into acyclic (like dimethyl carbonate and diphenyl carbonate) and cyclic (like ethylene (B1197577) carbonate) variants. wikipedia.org These compounds have garnered significant attention as solvents, electrolytes in lithium batteries, and importantly, as green and safe alternatives to toxic reagents like phosgene (B1210022) in chemical synthesis. wikipedia.orgresearchgate.net

Ethyl phenyl carbonate is an asymmetric acyclic carbonate, possessing both an aliphatic (ethyl) and an aromatic (phenyl) substituent. This mixed structure distinguishes it from its symmetrical counterparts like diethyl carbonate (DEC) and diphenyl carbonate (DPC), leading to unique reactivity. Research in carbonate ester chemistry often focuses on transesterification reactions to produce other valuable carbonates and polycarbonates. mdpi.com this compound serves as a key player in these investigations, acting as an intermediate in the synthesis of other carbonates or as a model compound to study reaction mechanisms. nih.gov Its reactivity is influenced by the electronic effects of the phenyl group and the leaving group potential of its constituent parts. nih.gov

Foundational Role as a Key Intermediate and Reagent in Chemical Transformations

The utility of this compound stems from its role as a versatile building block in organic synthesis. It is widely employed as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. lookchem.com Its significance lies in its ability to participate in various reactions, including nucleophilic acyl substitution, transesterification, and carboxylation. researchgate.net

As a reagent, it can act as a source for either the phenoxycarbonyl group or the ethoxycarbonyl group, depending on the reaction conditions and the nucleophile employed. This dual reactivity makes it a valuable tool for introducing these important functional groups into organic molecules. For instance, it is used in the synthesis of other esters and carbonates. lookchem.com

Overview of Research Trajectories in Synthesis, Reactivity, and Applications

Current research on this compound is multifaceted, exploring greener and more efficient synthetic routes, delving deeper into its reaction mechanisms, and expanding its range of applications.

Synthesis: Traditional synthesis methods often involve reagents like ethyl chloroformate, which is toxic and moisture-sensitive. Consequently, a major research thrust is the development of more environmentally benign synthetic pathways. These include transesterification reactions using non-toxic starting materials like diethyl carbonate or dimethyl carbonate with phenol (B47542), often employing various catalytic systems such as Lewis acids, Brønsted bases, or ionic liquids to improve efficiency and yield. researchgate.net Enzymatic synthesis using lipases is also being explored as a mild and selective alternative.

Reactivity: Investigations into the reactivity of this compound focus on understanding its behavior in different chemical environments. Studies on its hydrolysis, alcoholysis, and aminolysis provide insights into its stability and reaction pathways. nih.gov Furthermore, its role in carbonylation reactions, for example, in the synthesis of carbamates from azides and carbon monoxide, highlights its utility in forming complex functional groups. researchgate.net Its photochemical rearrangement has also been a subject of research, revealing interesting mechanistic pathways. researchgate.netcdnsciencepub.com

Applications: The applications of this compound are continuously expanding. It serves as a precursor in the synthesis of various organic compounds. For instance, it can be used in transesterification processes to produce other dialkyl carbonates. It is also investigated as a carboxylating agent for phenols to produce hydroxybenzoic acids, which are important in the pharmaceutical and dye industries. researchgate.netrsc.org In polymer chemistry, derivatives of phenyl carbonates are used in the synthesis of polyhydroxyurethanes, offering an isocyanate-free route to polyurethanes. tandfonline.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3878-46-4 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 236.9°C at 760 mmHg |

| Flash Point | 99.4°C |

| Density | 1.108 g/cm³ |

| Refractive Index | 1.498 |

Data sourced from lookchem.com

Selected Synthesis Methods for this compound

| Method | Reactants | Catalyst/Conditions | Key Features |

| Classical Synthesis | Phenol, Ethyl Chloroformate | Base (e.g., Pyridine (B92270), Triethylamine) | Traditional method; uses toxic and moisture-sensitive reagent. |

| Transesterification | Phenol, Diethyl Carbonate | K₂CO₃/NaY | Solid base catalyst; high conversion and selectivity under optimized conditions. researchgate.net |

| Transesterification | Phenol, Dimethyl Carbonate | Lewis acids (MgO, ZnO), Brønsted bases (K₂CO₃), or Ionic Liquids ([BMIM][BF₄]) | Greener alternative; avoids toxic phosgene derivatives. |

| Enzymatic Synthesis | Phenol, Diethyl Carbonate | Lipase (e.g., Candida antarctica Lipase B) | Mild conditions, high enantioselectivity for chiral derivatives, but longer reaction times. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl phenyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-11-9(10)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNSGSUGQPDYTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192047 | |

| Record name | Carbonic acid, ethyl phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3878-46-4 | |

| Record name | Carbonic acid, ethyl phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003878464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, ethyl phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL PHENYL CARBONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Engineering for Ethyl Phenyl Carbonate

Classical and Established Synthetic Routes

Phenol-Chloroformate Condensation Pathways

A well-established method for synthesizing ethyl phenyl carbonate is the condensation reaction between phenol (B47542) and ethyl chloroformate. This reaction is a nucleophilic acyl substitution where the phenoxide ion, generated from phenol in the presence of a base, attacks the electrophilic carbonyl carbon of ethyl chloroformate. The process is typically carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct.

The selection of the base is a critical parameter for process optimization. Pyridine is often favored as it can act as both a base and a catalyst. The reaction can be performed under various conditions, including in biphasic systems of aqueous and organic solvents. For industrial-scale production, this method offers high scalability.

Key parameters for this pathway are summarized in the table below:

| Parameter | Condition | Rationale |

| Reactants | Phenol, Ethyl Chloroformate | Core components for the carbonate synthesis. |

| Base | Pyridine, Triethylamine | Neutralizes HCl byproduct and can catalyze the reaction. |

| Solvent | Methylene (B1212753) chloride, Toluene | Provides a medium for the reaction. google.comgoogle.com |

| Temperature | -35°C to +15°C | Controls reaction rate and minimizes side reactions. google.com |

Base-Catalyzed Reactions Involving Phenylacetonitrile (B145931) and Diethyl Carbonate

This compound can also be synthesized through a base-catalyzed reaction involving phenylacetonitrile and diethyl carbonate. In this process, a strong base is used to deprotonate phenylacetonitrile, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of diethyl carbonate.

While this method is effective, it is more commonly associated with the synthesis of 2-phenylpropionitrile and its derivatives through alkylation when using dimethyl carbonate. unicamp.brgoogle.com The reaction with diethyl carbonate follows a similar principle. The use of a solid catalyst, such as potassium carbonate, can facilitate the reaction. google.comtandfonline.com

Sustainable and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly and sustainable methods for the synthesis of this compound and other organic carbonates. royalsocietypublishing.orgsemanticscholar.org

Non-Phosgene Methodologies for Carbonate Formation

The traditional use of phosgene (B1210022) in carbonate synthesis is a major environmental and safety concern due to its high toxicity. google.comiupac.org Consequently, non-phosgene routes are highly sought after. google.comiupac.org

One of the most promising non-phosgene methods is the transesterification of a dialkyl carbonate, such as diethyl carbonate, with phenol. aidic.itresearchgate.net This reaction can be catalyzed by various compounds, including titanium-based catalysts like titanium (IV) ethoxide. aidic.it The process often involves reactive distillation to remove the alcohol byproduct and shift the equilibrium towards the product. aidic.it

Another green approach is the oxidative carbonylation of phenol with carbon monoxide and ethanol (B145695) over a heterogeneous catalyst, such as Pd/CeO₂. This method, however, requires high pressure and temperature. The synthesis of diethyl carbonate itself can be achieved through greener routes like the alcoholysis of urea (B33335). google.comresearchgate.net

A comparison of different synthetic methods highlights the advantages of non-phosgene routes in terms of reduced environmental impact.

| Method | Key Features | Environmental/Safety Considerations |

| Phosgene-based | High reactivity, established technology. | Uses highly toxic and corrosive phosgene. google.comiupac.org |

| Transesterification | Non-phosgene route, uses less toxic reactants. aidic.itmdpi.com | Milder conditions, potential for recyclable catalysts. |

| Oxidative Carbonylation | Direct synthesis from CO, ethanol, and phenol. | Avoids phosgene but requires high pressure and temperature. |

| Urea Alcoholysis | Green route to starting materials like diethyl carbonate. google.com | Uses non-toxic urea and ethanol. google.com |

Photocatalytic Synthetic Strategies and Mechanistic Insights

Photocatalysis represents an emerging and sustainable approach for organic synthesis. beilstein-journals.orgpolimi.it The use of light to drive chemical reactions can lead to milder reaction conditions and unique reactivity. beilstein-journals.org Porphyrins and other photosensitizers can be used to catalyze reactions through photoinduced electron transfer. beilstein-journals.orgbeilstein-journals.org

In the context of carbonate synthesis, photocatalytic methods are still under development. However, related photocatalytic reactions, such as the degradation of organic pollutants using TiO₂ nanoparticles, demonstrate the potential of this technology. ijnnonline.net The mechanism often involves the generation of highly reactive radical species upon light irradiation of the photocatalyst. beilstein-journals.orgijnnonline.net For instance, under light, a porphyrin catalyst can be excited to a state where it can initiate a single-electron transfer, generating radicals that drive the desired reaction. beilstein-journals.org

Microwave-Assisted Synthesis for Energy Efficiency

Microwave-assisted synthesis has become a valuable tool in green chemistry due to its ability to significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. rsc.orgbspublications.netresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture. rsc.org

For the synthesis of this compound, a typical microwave-assisted protocol could involve mixing phenol, diethyl carbonate, and a base like potassium carbonate in a microwave reactor. This method can lead to higher yields in a fraction of the time required for conventional heating. For example, a reaction that takes 180 minutes with conventional heating to achieve a 65% yield might be completed in 30 minutes with a 78% yield using microwave assistance. This enhanced efficiency makes microwave synthesis an attractive option for both laboratory-scale and potentially industrial-scale production. bspublications.net

The following table provides a comparative look at conventional versus microwave-assisted synthesis for a similar reaction:

| Heating Method | Time (min) | Yield (%) | Energy Efficiency |

| Conventional | 180 | 65 | Lower |

| Microwave | 30 | 78 | 40-50% reduction in energy consumption. |

Advanced Reaction Engineering in this compound Synthesis

Advanced reaction engineering principles are pivotal in optimizing the synthesis of this compound, focusing on enhancing efficiency, safety, and environmental sustainability. Methodologies such as continuous flow chemistry and process intensification are at the forefront of modern chemical manufacturing, offering significant advantages over traditional batch processing.

Continuous Flow Chemistry Methodologies and Process Intensification

Continuous flow chemistry has emerged as a superior alternative to conventional batch methods for the synthesis of this compound and related organic carbonates. This approach utilizes microreactors or flow reactors, which offer exceptional control over reaction parameters, leading to improved product yields and purity. rsc.org The inherent design of flow systems, characterized by a high surface-area-to-volume ratio, facilitates superior heat and mass transfer. uc.pt This is particularly advantageous for exothermic reactions like transesterification, allowing for better temperature control and preventing the formation of hotspots that can lead to side reactions and degradation of the product. unife.it

Process intensification in this context refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. Key intensification strategies applicable to this compound synthesis include:

Microreactors: These devices, with channels in the micrometer range, enable extremely rapid mixing and heat exchange. uc.pt This precise control minimizes byproduct formation and allows for the safe use of highly reactive intermediates. beilstein-journals.org

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. As this compound is formed, the lower-boiling-point byproduct (e.g., ethanol in the transesterification of diethyl carbonate with phenol) is continuously removed, shifting the reaction equilibrium towards the product side and enhancing conversion. This method has been proposed for the production of diphenyl carbonate, a related compound, and shows promise for this compound synthesis. mdpi.comgoogle.com

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction kinetics by enabling rapid and uniform heating of the reaction mixture. nih.gov For the synthesis of ethylene (B1197577) carbonate, a related compound, microwave-assisted reflux resulted in an 81% yield, significantly higher than the 52% yield obtained with conventional heating under similar conditions. nih.gov This technique reduces reaction times and energy consumption. nih.gov

The adoption of continuous flow and process intensification technologies offers a modular and scalable approach to manufacturing. rsc.org Scaling up production is achieved by operating the system for longer durations or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and cost-effective than scaling up traditional batch reactors. uc.pt

Comparative Analysis of Synthetic Pathways: Methodological and Environmental Considerations

The production of this compound can be approached via several synthetic routes, each with distinct methodological and environmental implications. The primary pathways are transesterification of dialkyl carbonates with phenol and the reaction of phenol with ethyl chloroformate.

Transesterification Route: This is considered a "green" or environmentally benign pathway. researchgate.net It typically involves reacting diethyl carbonate (DEC) or dimethyl carbonate (DMC) with phenol. This route avoids the use of highly toxic reagents like phosgene. researchgate.netatamanchemicals.com The reaction of DEC with phenol yields this compound and ethanol. The main challenge lies in the reversible nature of the reaction, which requires strategies like reactive distillation to drive the reaction to completion. google.com From an environmental perspective, this pathway is favorable as its byproducts (alcohols) are relatively benign.

Ethyl Chloroformate Route: This classical method involves the nucleophilic acyl substitution between phenol and ethyl chloroformate, usually in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct. While effective, this route raises significant environmental and safety concerns due to the use of ethyl chloroformate, a corrosive and toxic reagent, and the generation of hydrochloride waste.

A comparative analysis using green chemistry metrics highlights the advantages of the transesterification pathway. Metrics such as Atom Economy (AE) and E-Factor (Environmental Factor) are used to quantify the efficiency and waste generation of a chemical process. jetir.orgresearchgate.net

Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. rsc.org The transesterification of DEC with phenol has a high atom economy, as all atoms from the phenol are incorporated into the product.

E-Factor: This metric is the ratio of the mass of total waste generated to the mass of the product. researchgate.net The phosgene-based routes for similar carbonates have notoriously high E-factors due to the generation of large amounts of salt waste. In contrast, non-phosgene transesterification routes exhibit significantly lower E-factors, indicating less waste production. iupac.org

The table below provides a qualitative comparison of the two primary synthetic routes.

| Feature | Transesterification (DEC + Phenol) | Ethyl Chloroformate Route |

| Primary Reagents | Diethyl Carbonate, Phenol | Ethyl Chloroformate, Phenol |

| Toxicity of Reagents | Low to Moderate | High (Ethyl Chloroformate) |

| Byproducts | Ethanol | Hydrochloric Acid/Triethylamine Hydrochloride |

| Atom Economy | High | Lower |

| Environmental Impact | Lower; considered a "green" route researchgate.net | Higher; generates corrosive waste |

| Process Safety | Generally safer | Higher risk due to toxic reagents |

Catalytic Systems in this compound Synthesis

Heterogeneous Catalytic Systems and Their Performance

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas-phase reaction mixture. savemyexams.com Their primary advantage is the ease of separation from the reaction products, which simplifies purification and allows for catalyst recycling, a key principle of green chemistry. google.com For the transesterification synthesis of aryl carbonates, a variety of solid catalysts have been investigated.

Commonly studied heterogeneous catalysts include:

Metal Oxides: Oxides of titanium, lead, and molybdenum have shown activity for the transesterification of dialkyl carbonates with phenol. mdpi.com For instance, TiO₂ supported on silica (B1680970) (SiO₂) has been used for gas-phase transesterification. mdpi.com Lead-based catalysts, such as Pb-Zn composite oxides and PbO-ZrO₂, have demonstrated high activity and selectivity in the synthesis of related carbonates. mdpi.com

Zeolites and Molecular Sieves: These microporous materials can be functionalized with metal elements (e.g., Group IV metals like titanium) or used as supports. google.com Their well-defined pore structure can offer shape selectivity, potentially minimizing side reactions. Zeolitic imidazolate frameworks (ZIF-8) have been shown to be effective heterogeneous catalysts for the synthesis of ethyl methyl carbonate from dimethyl carbonate and diethyl carbonate. researchgate.net

Basic Catalysts: Solid bases such as hydrotalcites and alkali-loaded zeolites are effective for transesterification reactions. rsc.orgresearchgate.net For example, an uncalcined Mg-Al hydrotalcite has been reported as a highly active and reusable catalyst for glycerol (B35011) carbonate synthesis from dialkyl carbonates. researchgate.net

The performance of these catalysts is highly dependent on preparation methods and reaction conditions.

| Catalyst Type | Example | Performance Highlights | Reference |

| Metal Oxide | PbO-ZrO₂ | MPC conversion of 76.6%, DPC selectivity of 99.3% in a related reaction. | mdpi.com |

| Metal Oxide | TiO₂-rGO | Enhanced dispersion and increased Lewis acid sites promoting transesterification. | mdpi.com |

| Zeolite | Ti-MCM-41 | Used for disproportionation reactions of aryl carbonates. | google.com |

| Solid Base | Mg-Al Hydrotalcite | Highly active and reusable for transesterification. | researchgate.net |

Despite their advantages, heterogeneous catalysts can suffer from lower activity compared to their homogeneous counterparts and may require higher temperatures and pressures to achieve desired conversion rates.

Homogeneous Catalytic Systems and Associated Challenges

Homogeneous catalysts are soluble in the reaction medium, operating in the same phase as the reactants. savemyexams.com This often leads to higher activity and selectivity under milder reaction conditions because the active sites are readily accessible to the reactant molecules. uu.nl

For the synthesis of this compound and other diaryl carbonates, common homogeneous catalysts include:

Organometallic Compounds: Titanium alkoxides (e.g., titanium tetrabutoxide) and tin-based compounds (e.g., dibutyltin (B87310) oxide) are widely used and effective catalysts for transesterification. beilstein-journals.orgmdpi.com

Ionic Liquids (ILs): ILs, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]), are considered "designer solvents" and can also act as catalysts. They can enhance reaction efficiency by stabilizing transition states. Their negligible vapor pressure makes them environmentally attractive, although their cost and potential toxicity are considerations.

Simple Bases: Alkali hydroxides and carbonates can also catalyze the reaction, though they may be less selective. beilstein-journals.org

Catalyst Deactivation and Regeneration Strategies in Industrial Applications

Catalyst deactivation is a significant issue in the industrial production of carbonates, leading to a gradual loss of activity and selectivity over time. The mechanisms of deactivation vary depending on the catalyst type and reaction conditions.

Common causes of deactivation include:

Coking/Fouling: Deposition of carbonaceous materials or high-molecular-weight polymers on the catalyst surface can block active sites. google.commdpi.com This is a common issue in reactions involving aromatic compounds.

Leaching: The dissolution of active metal components from a solid support into the reaction medium is a major problem for heterogeneous catalysts. google.com This not only deactivates the catalyst but also contaminates the product.

Phase Change/Sintering: At high temperatures, the crystalline structure of the catalyst can change, or small catalyst particles can agglomerate (sinter), reducing the active surface area. For example, V₂O₅ catalysts have been observed to undergo a phase transition to V₄O₉ during transesterification, leading to deactivation. mdpi.com

Poisoning: Strong adsorption of impurities or byproducts onto the active sites can inhibit catalytic activity.

Several strategies have been developed to mitigate deactivation and regenerate catalysts:

Calcination: For deactivation caused by coking, the catalyst can often be regenerated by burning off the carbon deposits in a stream of air or oxygen at elevated temperatures. mdpi.com

Process Control: In continuous processes, controlling parameters such as reactant concentrations and temperature can minimize the rate of deactivation. For example, controlling the concentration of aromatic carbonates can reduce polymer deposition. google.com

Catalyst Modification: Adding promoters or changing the support material can enhance the stability of the catalyst and its resistance to deactivation. For instance, modifying TiO₂ with reduced graphene oxide (rGO) has been shown to improve its dispersion and stability. mdpi.com

Washing: In some cases, washing the catalyst with a suitable solvent can remove adsorbed poisons or precursors to coke formation.

The development of robust catalysts with high stability and easy regenerability remains a key research focus for making the synthesis of this compound and other organic carbonates more economically viable and sustainable on an industrial scale.

Reaction Mechanisms and Kinetic Studies of Ethyl Phenyl Carbonate Transformations

Fundamental Nucleophilic Acyl Substitution Mechanisms

The reactions of ethyl phenyl carbonate are classic examples of nucleophilic acyl substitution. masterorganicchemistry.com This class of reaction involves the replacement of a substituent on an acyl group by a nucleophile. For this compound, this typically means the cleavage of one of the ester bonds, leading to the departure of either the ethoxy (-OCH₂CH₃) or phenoxy (-OC₆H₅) group.

The core of this compound's reactivity lies in the properties of its carbonyl group (C=O). wikipedia.orgvedantu.com Due to the significant difference in electronegativity between the carbon and oxygen atoms, the carbon-oxygen double bond is highly polarized. This polarization imparts a partial positive charge (δ+) on the carbonyl carbon, rendering it electrophilic and susceptible to attack by electron-rich species, or nucleophiles. vedantu.combyjus.com

The susceptibility of this compound to nucleophilic attack is modulated by a combination of electronic and steric factors inherent in its structure. mdpi.comresearchgate.netmdpi.com

Electronic Effects: The reactivity is significantly governed by the polar effects of the ethoxy and phenoxy groups attached to the carbonyl carbon. mdpi.comscite.ai The electron-withdrawing nature of the phenyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive than a simple dialkyl carbonate like diethyl carbonate. Studies on related carbonate esters have consistently shown that the presence of electron-withdrawing substituents on the phenyl ring increases the rate of nucleophilic attack and hydrolysis. mdpi.comresearchgate.net Conversely, electron-donating groups decrease reactivity by reducing the partial positive charge on the carbonyl carbon. mdpi.comresearchgate.net This is exemplified by the higher reactivity of ethyl p-nitrophenyl carbonate compared to this compound, owing to the strong electron-withdrawing nitro group. mdpi.comscite.ai

Steric Effects: The spatial arrangement of atoms around the reaction center also plays a crucial role. Steric hindrance can impede the approach of a nucleophile to the carbonyl carbon, thereby slowing the reaction rate. mdpi.comcas.cz However, in the case of simple alkyl phenyl carbonates, the ethyl group in this compound presents minimal steric bulk. Kinetic studies comparing alkyl carbonate esters have shown that the ethyl derivative is approximately 20-30% more reactive toward hydrolysis than analogues with longer alkyl chains, such as butyl phenyl carbonate. mdpi.com This enhanced reactivity is attributed to a balance of inductive and steric effects, where the small size of the ethyl group allows for easier nucleophilic access compared to larger alkyl groups. mdpi.com

| Compound | Substituent Effects | Relative Reactivity Trend |

|---|---|---|

| Ethyl p-nitrophenyl carbonate | Strong electron-withdrawing group (-NO₂) on phenyl ring | Higher |

| This compound | Electron-withdrawing phenyl group; electron-donating ethyl group | Baseline |

| Butyl phenyl carbonate | Slightly greater steric hindrance and inductive effect from butyl chain vs. ethyl | Lower (~20-30% less reactive than this compound) mdpi.com |

| Diethyl carbonate | Two electron-donating ethyl groups | Lower |

General Principles of Carbonyl Carbon Electrophilicity and Ester Bond Cleavage

Hydrolytic Reaction Pathways

Hydrolysis is a specific and well-studied form of nucleophilic acyl substitution where water acts as the nucleophile. This compound can be hydrolyzed under acidic, basic, or neutral conditions to yield phenol (B47542) and ethanol (B145695) as the final products. Research indicates that carbonate esters are generally less reactive toward both acid and base-catalyzed hydrolysis than corresponding carboxylic acid esters like phenyl acetate. mdpi.comresearchgate.net

The acid-catalyzed hydrolysis of esters, including this compound, typically proceeds through a multi-stage A_Ac2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. mdpi.comucoz.com This pathway involves the ester and a water molecule in the rate-determining step.

The mechanism unfolds as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by a rapid and reversible protonation of the carbonyl oxygen atom by a hydronium ion (H₃O⁺). mdpi.comchemguide.co.uk This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. pearson.com

Nucleophilic Attack by Water: A water molecule, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This is the slow, rate-determining step of the reaction and results in the formation of a tetrahedral intermediate. mdpi.comchemguide.co.uk

Proton Transfer: A rapid proton transfer occurs within the intermediate. A water molecule in the solvent typically facilitates the transfer of a proton from the oxonium ion moiety (from the attacking water) to one of the oxygen atoms of the leaving groups (either ethoxy or phenoxy). chemguide.co.uklibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses. The lone pair on one of the hydroxyl groups reforms the C=O double bond, leading to the expulsion of the protonated leaving group (e.g., ethanol). chemguide.co.uklibretexts.org

Deprotonation: In the final step, a water molecule removes a proton from the protonated carbonyl group of the product (initially phenyl hydrogen carbonate), yielding the final carboxylic acid analogue and regenerating the hydronium ion catalyst. chemguide.co.uk The phenyl hydrogen carbonate intermediate is unstable and rapidly decomposes to phenol and carbon dioxide.

The key steps are:

Nucleophilic Attack by Hydroxide (B78521): The potent nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon. mdpi.comresearchgate.net

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a negatively charged tetrahedral intermediate. This step is generally considered the rate-determining step for the hydrolysis of phenyl esters. mdpi.comresearchgate.netcdnsciencepub.com

Collapse of the Intermediate: The unstable intermediate collapses, reforming the C=O double bond and expelling the more stable leaving group. In the case of this compound, the phenoxide ion is a better leaving group than the ethoxide ion due to the greater acidity of phenol compared to ethanol. The resulting products are a carboxylate species (ethyl carbonate) and a phenoxide ion. The ethyl carbonate subsequently hydrolyzes to ethanol and carbonate.

Kinetic data from studies on various phenol carbonate esters provide insight into their relative stabilities. The second-order rate constant (k_OH) for hydroxide-catalyzed hydrolysis is a key parameter for comparing reactivity.

| Compound | Second-Order Rate Constant for Hydroxide-Catalyzed Hydrolysis (k_OH) [M⁻¹s⁻¹] | Notes |

|---|---|---|

| This compound | 1.3 | Data from a study at 37°C in aqueous solution. researchgate.net |

| Phenyl acetate | ~2.4 | Included for comparison, showing slightly higher reactivity than the corresponding carbonate ester under these conditions. researchgate.net |

This compound can also undergo hydrolysis in neutral aqueous solution, where a water molecule acts as the nucleophile. This uncatalyzed reaction is generally much slower than its acid- or base-catalyzed counterparts at ambient temperatures. mdpi.comresearchgate.net

The proposed mechanism is analogous to the B_Ac2 pathway, involving the nucleophilic attack of a neutral water molecule on the carbonyl carbon to form a tetrahedral intermediate. mdpi.comresearchgate.net However, because water is a much weaker nucleophile than the hydroxide ion, the reaction rate is significantly lower. Studies have indicated that carbonate esters are generally less susceptible to water-catalyzed hydrolysis than phenyl acetate. researchgate.net Despite its slow rate under standard conditions, this pathway can become kinetically significant at elevated temperatures, where the increased thermal energy can enhance the rate of the water-catalyzed reaction to a greater extent than the acid-catalyzed one. researchgate.net

| Hydrolysis Pathway | Catalyst/Nucleophile | Mechanism Type | Key Features |

|---|---|---|---|

| Acid-Catalyzed | H₃O⁺ / H₂O | A_Ac2 | Protonation of carbonyl oxygen; bimolecular rate-determining step (H₂O attack). mdpi.comucoz.com |

| Base-Catalyzed | OH⁻ | B_Ac2 | Direct attack of strong nucleophile (OH⁻); bimolecular rate-determining step. researchgate.netyoutube.com |

| Water-Catalyzed (Neutral) | H₂O | B_Ac2-like | Slow reaction due to weak nucleophilicity of water; becomes more significant at high temperatures. mdpi.comresearchgate.net |

Intramolecular Catalysis in Related Carbonate Hydrolysis

Intramolecular catalysis can significantly accelerate the hydrolysis of carbonate esters, a phenomenon observed in structures where a catalytic functional group is positioned proximally to the carbonate ester linkage. This acceleration is typically achieved through either intramolecular general base catalysis or nucleophilic catalysis. mdpi.com

In the case of general base catalysis, a nearby functional group, such as an amino group, facilitates the reaction by partially abstracting a proton from a water molecule in the transition state, thereby increasing the water's nucleophilicity. iitd.ac.in For instance, studies on the hydrolysis of 2-aminobenzoate (B8764639) esters show rate enhancements of 50- to 100-fold compared to their para-substituted analogs, a finding attributed to intramolecular general base catalysis by the neighboring amine group. iitd.ac.in Similarly, the hydrolysis of certain p-nitrophenyl esters of 2-aminocarboxylic acids demonstrates rate enhancements of approximately 1000-fold due to the participation of the adjacent amino group. hud.ac.ukrsc.org

Intramolecular nucleophilic catalysis involves the direct attack of a neighboring nucleophilic group (e.g., a carboxylate anion) on the ester's carbonyl carbon, forming a cyclic anhydride (B1165640) intermediate that is subsequently hydrolyzed. mdpi.comresearchgate.net The hydrolysis of 2-(phenoxycarbonyloxy)-acetic acid is notably increased due to this type of intramolecular catalysis by the carboxylate anion, as compared to derivatives with longer alkyl chains that prevent such interaction. mdpi.comresearchgate.net The efficiency of this catalysis is sensitive to the geometric relationship between the catalytic group and the ester function, which influences the stability of the resulting cyclic intermediate. researchgate.net The hydrolysis of ethyl 2-hydroxy-5-nitrophenyl carbonate also serves as an example of intramolecular catalysis. acs.org Distinguishing between intramolecular nucleophilic catalysis and general base catalysis often requires further investigation, as both can lead to significant rate enhancements. mdpi.com

| Compound | Catalytic Group | Proposed Mechanism | Observed Effect |

| 2-Aminobenzoate Esters | Amino Group | Intramolecular General Base Catalysis | 50-100-fold rate enhancement. iitd.ac.in |

| p-Nitrophenyl esters of 2-aminocarboxylic acids | Amino Group | Intramolecular General Base Catalysis | ~1000-fold rate enhancement. hud.ac.ukrsc.org |

| 2-(Phenoxycarbonyloxy)-acetic acid | Carboxylate Anion | Intramolecular Nucleophilic Catalysis | Increased rate of hydrolysis. mdpi.comresearchgate.net |

| Salicylic acid carbonate esters | Carboxylate Anion | Intramolecular Catalysis | High lability at pH 7.4 compared to pH 12. mdpi.com |

Alcoholysis and Transcarbonylation Reaction Pathways

Mechanism of Transesterification for Dialkyl Carbonate Production

This compound serves as a precursor in transesterification reactions to produce various dialkyl carbonates. The reaction, also known as alcoholysis, involves the interaction of this compound with an alcohol in the presence of an acid or base catalyst, leading to an exchange of the alkoxy or aryloxy groups. lookchem.com This process is a key step in non-phosgene routes for polycarbonate synthesis, where a stable and easily handled carbonate like diphenyl carbonate (DPC) is produced from simpler dialkyl carbonates and phenol. bohrium.comatamanchemicals.commdpi.com

The general mechanism for the transesterification of this compound with an alcohol (R-OH) to produce a dialkyl carbonate, such as diethyl carbonate (DEC), proceeds via a nucleophilic acyl substitution. The reaction can be catalyzed by Lewis acids or bases. In a base-catalyzed mechanism, the alcohol is deprotonated by the base to form a more nucleophilic alkoxide ion (RO⁻). This alkoxide then attacks the electrophilic carbonyl carbon of the this compound. This attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the phenoxide leaving group to yield the new carbonate ester and regenerating the catalyst. The process can be driven to completion by removing one of the products, such as methanol (B129727) in the case of DMC transesterification, via distillation. rsc.orgresearchgate.net

For instance, the transesterification of dimethyl carbonate (DMC) with ethanol to form ethyl methyl carbonate and subsequently diethyl carbonate is a well-studied equilibrium process. acs.org Similarly, this compound can react with an alcohol to yield an unsymmetrical alkyl phenyl carbonate, which can then undergo a disproportionation reaction to form a symmetrical dialkyl carbonate and diphenyl carbonate. google.com

Formation of Diverse Ester Products

The alcoholysis of this compound is a versatile method for synthesizing a wide range of ester products. By selecting different alcohol reactants, various symmetrical and unsymmetrical carbonates can be produced. The reaction with an alcohol (R-OH) leads to the formation of a new carbonate ester and phenol.

The versatility of this reaction is highlighted by the broad applicability of transesterification in producing various organic carbonates. For example, dimethyl carbonate is widely used as a reagent to react with diverse alcohols, including primary, secondary, and tertiary alcohols, as well as bio-derived alcohols like glycerol (B35011), to produce the corresponding methyl carbonate esters. rsc.orgbeilstein-journals.orgresearchgate.net The reaction of this compound follows the same principle. Reacting it with methanol would yield mthis compound, while reaction with a longer-chain alcohol like butanol would produce butyl phenyl carbonate. These unsymmetrical carbonates can be valuable intermediates themselves or can be converted to symmetrical carbonates. google.com The synthesis of diethyl carbonate, for example, can be achieved through the transcarbonylation of dimethyl carbonate with ethanol. mdma.ch

| Reactant 1 | Reactant 2 (Alcohol) | Potential Product(s) | Reaction Type |

| This compound | Methanol | Mthis compound, Phenol | Alcoholysis/Transesterification |

| This compound | Propanol | Propyl Phenyl Carbonate, Phenol | Alcoholysis/Transesterification |

| This compound | Butanol | Butyl Phenyl Carbonate, Phenol | Alcoholysis/Transesterification |

| This compound | Ethanol | Diethyl Carbonate, Phenol | Alcoholysis/Transesterification |

Aminolysis Reaction Pathways and Carbamate (B1207046) Formation

Nucleophilic Displacement with Amine Reagents

This compound readily undergoes aminolysis, a nucleophilic acyl substitution reaction with amine reagents to produce carbamates. In this reaction, the amine functions as a nucleophile, attacking the electron-deficient carbonyl carbon of the carbonate. This process involves the cleavage of the C-O bond between the carbonyl carbon and the phenoxy group, resulting in the displacement of phenol or a phenoxide ion. The final products are an N-substituted carbamate and phenol.

C₆H₅OCOOC₂H₅ + R₂NH → R₂NCOOC₂H₅ + C₆H₅OH (this compound + Amine → Ethyl Carbamate + Phenol)

This nucleophilic substitution pathway is fundamental in the synthesis of various organic compounds and has been applied to more complex structures, such as the modification of polysaccharides, where polysaccharide phenyl carbonates react with amines to form carbamate derivatives. ncsu.edu

Kinetic Studies on Aminolysis: Concerted vs. Stepwise Mechanisms

Kinetic studies of the aminolysis of ethyl aryl carbonates have revealed that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the specific reactants and conditions. cdnsciencepub.comkoreascience.krnih.gov

Stepwise Mechanism: A stepwise mechanism is frequently observed and involves the formation of a tetrahedral intermediate. koreascience.krresearchgate.net The reaction of ethyl aryl carbonates with benzylamines in acetonitrile (B52724), for example, is proposed to proceed through a stepwise pathway. cdnsciencepub.com In this mechanism, the amine nucleophile attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate (T±). This intermediate can then break down directly to products by expelling the phenoxide leaving group (k₂ step). researchgate.net

Concerted Mechanism: In a concerted mechanism, the nucleophilic attack, proton transfer, and leaving group departure occur in a single transition state without the formation of a stable intermediate. nih.govresearchgate.net This pathway is often favored in reactions where the putative intermediate would be highly unstable. butlerov.com Evidence for a concerted mechanism can include linear Brønsted plots and significant kinetic isotope effects (kH/kD > 1), which suggest that the N-H bond is partially broken in the transition state, often through a four-centered cyclic structure. cdnsciencepub.comnih.govresearchgate.net For example, the aminolysis of aryl N-phenylthiocarbamates, which are structurally related to this compound, is suggested to proceed via a concerted mechanism, in contrast to the stepwise process for their oxygen-based carbamate analogs. nih.gov

The choice between a concerted and a stepwise mechanism is a subject of ongoing discussion in the study of nucleophilic substitution reactions. frontiersin.org

| Reaction System | Kinetic Parameter | Value | Interpretation |

| Ethyl aryl carbonates + Benzylamines in MeCN | ρx (nucleophile) | -1.7 to -2.5 | Significant negative charge development on the nitrogen atom in the TS, consistent with a stepwise mechanism. cdnsciencepub.com |

| Ethyl aryl carbonates + Benzylamines in MeCN | ρz (leaving group) | 3.4 to 4.3 | Large degree of bond cleavage with the leaving group in the TS. cdnsciencepub.com |

| Ethyl aryl carbonates + Benzylamines in MeCN | kH/kD | 1.6 to 1.8 | Suggests a stepwise mechanism with rate-limiting expulsion of the phenoxide. cdnsciencepub.com |

| Ethyl S-4-X-phenyl thiolcarbonates + Alicyclic amines in H₂O | βN (amine basicity) | 0.7-0.8 | Consistent with a stepwise mechanism where the breakdown of the T± intermediate is rate-determining. researchgate.net |

Impact of Alkali Metal Cations and Leaving Group Effects on Reaction Rates

The rate of nucleophilic substitution reactions involving this compound is significantly influenced by both the nature of the leaving group and the presence of alkali metal cations.

Alkali Metal Cation Effects: Alkali metal cations (M⁺) can act as catalysts in the reactions of phenyl carbonates with alkali metal ethoxides (EtOM). Studies on phenyl Y-substituted-phenyl carbonates with EtOM (where M = Li, Na, K) show that the observed pseudo-first-order rate constant, k_obsd_, increases with the concentration of the ethoxide, and the plot curves upward, indicating catalysis by the metal ion. researchgate.netcdnsciencepub.com The catalytic effect is attributed to the metal ion stabilizing the negatively charged transition state through coordination with the carbonyl oxygen and/or the oxygen of the leaving group. This enhances the electrophilicity of the carbonyl carbon. The order of catalytic efficiency is often found to be K⁺ > Na⁺ > Li⁺. This trend can be explained by the interaction of the cation with the transition state; the less tightly solvated potassium ion is more available to form a cyclic transition state, thereby increasing the reaction rate. When a crown ether such as 18-crown-6 (B118740) is added to the reaction with potassium ethoxide, the catalytic effect is eliminated as the crown ether sequesters the K⁺ ion, preventing it from participating in the reaction. researchgate.net

Table 1: Influence of Alkali Metal Cation on the Reaction of p-Nitrophenyl Phenylphosphonate with Ethoxides Note: Data for a related phosphonate (B1237965) system is used to illustrate the typical catalytic effect of alkali metal ions, which is analogous to carbonate systems.

| Nucleophile System | Second-Order Rate Constant, k (M⁻¹s⁻¹) |

| LiOEt | 1.0 |

| NaOEt | 1.9 |

| KOEt | 9.0 |

| KOEt + 18-crown-6 | 1.3 |

This interactive table is based on data for a related substrate to demonstrate the principle of alkali metal ion catalysis in nucleophilic substitution reactions. cdnsciencepub.comcore.ac.uk

Photochemical Transformation Mechanisms

This compound undergoes significant transformations upon exposure to ultraviolet (UV) light, primarily through pathways involving homolytic bond cleavage and subsequent radical reactions.

Photochemical Rearrangement Pathways (e.g., Photo-Fries Type Reactions)

The most prominent photochemical reaction of this compound is the Photo-Fries rearrangement. scispace.comwikipedia.orgslideshare.net This reaction proceeds without a catalyst and is initiated by the absorption of UV light, which promotes the molecule to an excited state. From this state, the phenoxy-carbonyl bond undergoes homolytic cleavage. This process transforms the aryl ester into ortho- and para-substituted hydroxybenzoates. wikipedia.orgaakash.ac.in The primary products are ethyl 2-hydroxybenzoate (ortho-rearrangement) and ethyl 4-hydroxybenzoate (B8730719) (para-rearrangement), along with phenol as a common side product resulting from hydrogen abstraction by the phenoxy radical. cdnsciencepub.com

Radical Fragmentation and Geminate Recombination Phenomena

The mechanism of the Photo-Fries rearrangement is rooted in radical chemistry. The initial photochemical event is the fragmentation of the ester into a phenoxy radical and an ethoxycarbonyl radical. slideshare.netcdnsciencepub.com These two radical species are initially formed in close proximity within a "solvent cage."

Geminate Recombination: While inside this cage, the radical pair can recombine. If recombination occurs at the oxygen atom of the phenoxy radical, the starting material is regenerated. However, if the ethoxycarbonyl radical attacks one of the ortho or para positions of the phenoxy radical, it leads to the formation of cyclohexadienone intermediates, which then tautomerize to the stable aromatic hydroxy ester products. cdnsciencepub.com This in-cage process is known as geminate recombination.

Radical Fragmentation: If the radicals escape the solvent cage, they can diffuse into the bulk solvent and react independently. The phenoxy radical can abstract a hydrogen atom from a solvent molecule to form phenol, which is a major byproduct of the reaction. cdnsciencepub.comresearchgate.net

Influence of Host-Guest Interactions on Photoreactivity (e.g., Cyclodextrins)

The course of the photorearrangement of this compound can be significantly altered by conducting the reaction in the presence of a host molecule, such as β-cyclodextrin. cdnsciencepub.comresearchgate.net Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. When this compound is encapsulated within the β-cyclodextrin cavity in an aqueous solution, several effects on its photoreactivity are observed:

Altered Regioselectivity: The product distribution shifts to strongly favor the para-rearranged product (ethyl 4-hydroxybenzoate) over the ortho isomer. This is attributed to the steric constraints imposed by the cyclodextrin (B1172386) cavity, which orients the substrate in a way that makes the para position of the phenyl ring more accessible for recombination with the ethoxycarbonyl radical. cdnsciencepub.com

Reduced Side Products: The formation of phenol is significantly decreased. This suggests that the cyclodextrin cavity hinders the escape of the phenoxy radical, thereby promoting geminate recombination over diffusion and subsequent hydrogen abstraction from the solvent. cdnsciencepub.comresearchgate.net

Table 2: Product Distribution in the Photolysis of this compound in Water vs. β-Cyclodextrin Solution

| Reaction Medium | Conversion (%) | Ethyl 4-hydroxybenzoate (%) | Ethyl 2-hydroxybenzoate (%) | Phenol (%) | para/ortho Ratio |

| Water | 24.0 | 79.8 | 20.2 | 4.0 | 3.95 |

| Water + β-Cyclodextrin | 36.0 | 96.7 | 3.3 | 1.4 | 29.3 |

This interactive table is based on data from the photolysis of this compound, showing how the β-cyclodextrin host molecule alters product selectivity. cdnsciencepub.comresearchgate.net

Metal-Catalyzed Carbon-Oxygen Bond Cleavage Reactions

While classical reactions of esters involve cleavage of the acyl-oxygen bond, transition metal catalysts, particularly those based on palladium and nickel, can enable the cleavage of the more challenging aryl-oxygen bond in this compound and related aryl esters. acs.orgrecercat.cat These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

For instance, palladium complexes are widely used in cross-coupling reactions. In the context of allylic substitutions, aryl carbonates can serve as substrates. Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of enol carbonates is a well-established method. nih.gov A related transformation is the palladium-catalyzed reaction of allylic carbonates with nucleophiles, such as amines or phenols. acs.orgnih.gov The general mechanism involves the oxidative addition of a Pd(0) catalyst to the allylic C–O bond, forming a η³-allylpalladium(II) intermediate. This intermediate then undergoes nucleophilic attack to form the product and regenerate the Pd(0) catalyst. While this primarily involves the allylic C-O bond, related systems show that the aryl C-O bond of substrates like this compound can be targeted for other cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, often requiring specialized ligands or more reactive nickel catalysts. acs.orgrecercat.cat

Mechanistic Elucidation Techniques

A variety of experimental and computational techniques are employed to elucidate the mechanisms of this compound transformations.

Kinetics Studies: The rates of reaction are typically monitored using UV-Vis spectrophotometry, following the appearance of the phenoxide product. koreascience.krresearchgate.net These studies allow for the determination of rate constants and the establishment of rate laws, providing insight into the reaction order and the species involved in the rate-determining step. rsc.org

Linear Free Energy Relationships (LFERs):

Hammett and Yukawa-Tsuno Plots: These are used to quantify the effect of substituents on the aromatic ring of the leaving group. The slope of the plot (ρ) provides information about the development of charge in the transition state. koreascience.krresearchgate.net

Brønsted-Type Plots: These correlate the logarithm of the rate constant with the pKa of the nucleophile or the leaving group. The slope (β) indicates the degree of bond formation or cleavage in the transition state. acs.org

Kinetic Isotope Effects (KIEs): By comparing the rates of reaction for isotopically labeled substrates (e.g., using deuterated nucleophiles, kH/kD), information about bond-breaking and bond-making in the transition state can be obtained. kaist.ac.kr

Product Analysis: The identification and quantification of reaction products, often using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for determining reaction pathways, selectivity, and yields, as seen in photochemical studies. cdnsciencepub.com

Spectroscopic and Computational Methods: Techniques such as laser flash photolysis are used to detect and characterize transient intermediates like radicals. researchgate.net Concurrently, computational methods, particularly Density Functional Theory (DFT) calculations, are used to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize observed selectivities and reactivities. nih.gov

Time-Resolved Kinetic Experiments

Time-resolved kinetic experiments are crucial for determining the rate of a chemical reaction and understanding how reaction conditions influence this rate. For this compound, such studies have primarily focused on its hydrolysis under various pH conditions.

The hydrolysis of this compound, which results in the formation of phenol and ethyl alcohol, is subject to catalysis by both acids and bases. Kinetic studies have demonstrated that the stability of carbonate esters like this compound is pH-dependent. The hydrolysis reactions have been shown to follow pseudo-first-order kinetics under specific experimental conditions. mdpi.commdpi.com

In a study investigating the stability of various bioreversible derivatives of phenol, the hydrolysis of this compound was examined in aqueous buffer solutions at 37°C. mdpi.com It was observed that this compound is less reactive towards both acid and base-catalyzed hydrolysis compared to phenyl acetate. However, it is approximately 20-30% more reactive than carbonate esters with longer alkyl chains, such as butyl phenyl carbonate. This difference in reactivity is attributed to the polar effects of the alcohol and phenol moieties, which can be correlated with their respective pK(_a) values and the Taft polar substituent parameter (σ) of the alkyl group. mdpi.com For instance, the ethyl group in this compound has a σ of -0.10, making it slightly more susceptible to alkaline hydrolysis than esters with larger, more electron-donating alkyl groups. mdpi.com

The stability of this compound has also been assessed in biological media. In 80% (v/v) human plasma at 37°C, this compound undergoes rapid hydrolysis, with a half-life of less than 2 minutes, demonstrating catalysis by plasma enzymes. nih.gov

Below is a data table summarizing the kinetic parameters for the hydrolysis of this compound and related compounds under different conditions.

Interactive Data Table: Kinetic Data for the Hydrolysis of Carbonate Esters

| Compound | Medium | Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) |

| This compound | Aqueous Buffer | 37 | 7.4 | 1.37 x 10⁻⁴ s⁻¹ | ~51 min |

| This compound | 80% Human Plasma | 37 | 7.4 | > 5.78 x 10⁻³ s⁻¹ | < 2 min |

| Phenyl Acetate | Aqueous Buffer | 37 | 7.4 | Higher than EPC | Shorter than EPC |

| Butyl Phenyl Carbonate | Aqueous Buffer (pH 12) | - | 12.0 | Lower than EPC | Longer than EPC |

| Diethyl Carbonate | Aqueous Buffer (pH 12) | - | 12.0 | Lower than EPC | Longer than EPC |

Note: The rate constant for this compound at pH 7.4 was calculated from the reported half-life of 31 min in one study mdpi.com and is consistent with qualitative comparisons in others. The data for phenyl acetate, butyl phenyl carbonate, and diethyl carbonate are presented qualitatively based on literature comparisons. mdpi.com

Isotopic Labeling Studies to Trace Reaction Pathways

Isotopic labeling is a powerful technique used to trace the path of atoms or fragments through a chemical reaction, thereby providing definitive evidence for a proposed mechanism. In the context of this compound transformations, isotopic labeling, particularly with heavy oxygen (O), can be employed to elucidate the details of hydrolysis and transesterification mechanisms.

For the hydrolysis of esters, including carbonates, a key mechanistic question is which of the carbon-oxygen bonds is cleaved: the acyl-oxygen bond (between the carbonyl carbon and the phenoxy oxygen) or the alkyl-oxygen bond (between the phenoxy oxygen and the phenyl group, or the ethoxy oxygen and the ethyl group).

In the case of the base-catalyzed hydrolysis of this compound, the generally accepted mechanism is a nucleophilic acyl substitution. This pathway involves the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide or ethoxide as the leaving group. To confirm the site of bond cleavage, an experiment using O-labeled water can be performed. If the reaction proceeds via nucleophilic acyl substitution, the O from the water will be incorporated into the resulting carboxylate (which, under acidic workup, becomes carbonic acid and subsequently decomposes) and not into the phenol or ethanol products.

While specific experimental studies applying isotopic labeling to this compound were not found in the surveyed literature, the principles are well-established from studies on analogous esters. For example, in the hydrolysis of other phenyl esters, it has been demonstrated through O labeling that the reaction proceeds through the cleavage of the acyl-oxygen bond. libretexts.org

The transesterification of this compound, for instance with another alcohol (R'-OH), can also be investigated using isotopic labeling. By labeling the incoming alcohol with O (R'-¹⁸OH), the position of the isotopic label in the products can determine the reaction pathway.

The following table illustrates the expected outcomes of an O labeling study for the hydrolysis of this compound, based on the widely accepted nucleophilic acyl substitution mechanism.

Interactive Data Table: Predicted Outcomes of (^{18})O Isotopic Labeling in this compound Hydrolysis

| Reactant | Labeled Species | Proposed Mechanism | Expected Labeled Product(s) | Expected Unlabeled Product(s) |

| This compound | H₂¹⁸O | Nucleophilic Acyl Substitution | [HO-C(¹⁸O)-OH] (unstable) -> H₂O + C¹⁸O₂ | Phenol, Ethanol |

| This compound (¹⁸O in C=O) | H₂O | Nucleophilic Acyl Substitution | [H¹⁸O-C(O)-OH] (unstable) -> H₂O + C¹⁸O₂ | Phenol, Ethanol |

| This compound (¹⁸O in O-Ph) | H₂O | Nucleophilic Acyl Substitution | Phenol-¹⁸O | Ethanol, CO₂ |

Note: This table is based on theoretical principles of ester hydrolysis mechanisms, as specific experimental data for this compound was not available in the reviewed sources. The unstable carbonic acid intermediate would decompose.

These types of studies are invaluable for distinguishing between possible reaction pathways and providing a detailed, molecular-level understanding of the transformations of this compound.

Applications of Ethyl Phenyl Carbonate in Advanced Organic Synthesis

As a Carbonylation and Esterification Reagent in Organic Synthesis

Ethyl phenyl carbonate is a key reagent for introducing the ethoxycarbonyl group into molecules and for facilitating esterification reactions, primarily through transesterification.

In the realm of carbonylation, research has demonstrated the use of related phenyl carbonates in rhodium-promoted reactions. For instance, studies on the synthesis of ¹¹C-labelled compounds show that phenyl azide (B81097) reacts with [¹¹C]carbon monoxide in the presence of a rhodium complex and ethanol (B145695) (as a lithium ethoxide) to produce ethyl phenyl[¹¹C]carbamate. This transformation is believed to proceed through a [¹¹C]isocyanate intermediate, highlighting the utility of carbonate precursors in accessing valuable labeled compounds.

The compound's primary utility in esterification is through transesterification reactions. In these processes, the ethoxy or phenoxy group of this compound is exchanged with another alcohol, effectively creating a new carbonate or ester. This reactivity is central to its role in producing other carbonates, such as diphenyl carbonate (DPC), a key monomer for polycarbonates. The transesterification of diethyl carbonate (DEC) with phenyl acetate, for example, proceeds through this compound as a crucial intermediate to yield the final DPC product. The reactivity of this compound in such reactions is influenced by the polar effects of its alcohol and phenol (B47542) components. mdpi.com

A summary of representative transesterification reactions is presented below.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product(s) | Research Finding |

| Diethyl Carbonate | Phenyl Acetate | Homogeneous (e.g., Titanium(IV) ethoxide) | This compound, Ethyl Acetate | EPC is formed as an intermediate in a two-step reaction sequence to produce Diphenyl Carbonate. |

| This compound | Phenyl Acetate | Homogeneous (e.g., Titanium(IV) ethoxide) | Diphenyl Carbonate, Ethyl Acetate | The second step in the synthesis of DPC from DEC and Phenyl Acetate involves the transesterification of the intermediate EPC. |

| Diethyl Carbonate | Phenol | Lipases (e.g., Candida antarctica Lipase B) | This compound, Ethanol | Enzymatic methods allow for the synthesis of EPC under mild, ambient temperature conditions, avoiding harsh reagents. |

Versatile Building Block in Complex Molecule Synthesis

This compound serves as a versatile building block for the construction of more complex organic molecules, particularly heterocyclic systems relevant to medicinal chemistry. Its utility stems from its ability to undergo nucleophilic acyl substitution, where the carbonyl carbon is attacked by a nucleophile, leading to the cleavage of the ester bond and the formation of new products.

This reactivity allows it to be a precursor for a variety of downstream products. For example, it is used in the synthesis of N-aryl benzamidines with aromatic carbonates to produce 2-arylquinazolin-4(3H)-ones, a class of compounds with significant interest in pharmaceutical research. lookchem.com The reaction of this compound with various nucleophiles provides access to a range of functionalized molecules.

The table below lists several complex molecules synthesized using this compound as a starting material or key intermediate.

| Starting Material | Reagent(s) | Product | Class of Compound |

| This compound | Piperidine | N-Ethoxycarbonylpiperidine | Carbamate (B1207046) |

| This compound | N-Aryl Benzamidines | 2-Phenyl-4(3H)-quinazolinone | Heterocycle (Quinazolinone) |

| This compound | Aniline, Rhodium Complex, CO | N,N'-Diphenylurea | Urea (B33335) |

| This compound | 5-Aminopentanol | Ethyl (5-aminopentyl)carbamate | Carbamate |

| This compound | Cinchonine derivative | 9-Ethoxycarbonyloxy-6'-methoxy-cinchonane | Alkaloid Derivative |

Data sourced from LookChem Downstream Products list. lookchem.com

Intermediate in Fine Chemical and Agrochemical Synthesis

Owing to its reactivity, this compound is an established intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. lookchem.com While many sources confirm this general application, specific, large-scale industrial examples are often proprietary. However, the downstream products listed in the previous section, such as substituted quinazolinones, are prime examples of its role in producing fine chemicals that are scaffolds for drug development. lookchem.com One source suggests it can be a raw material in the synthesis of antibiotics, antiviral, and anticancer drugs, which aligns with its use in creating complex heterocyclic structures.

In the agrochemical sector, related structures like (2-chloro-4-fluorophenyl) ethyl carbonate are explicitly cited as intermediates in the development of herbicides. lookchem.com This compound's unique structure is considered valuable for synthesizing various agrochemicals. lookchem.com By analogy, the functional group array of this compound makes it a plausible intermediate for other specialized agrochemical products. thermofisher.kr

Utilization in C-H Functionalization Methodologies

The direct conversion of a C–H bond into a C–C or C-heteroatom bond is a powerful strategy in modern synthesis, often relying on directing groups to achieve site-selectivity. cam.ac.ukrsc.org These directing groups, which can be ketones, carbamates, or ethers, coordinate to a metal catalyst and bring it into close proximity to a specific C-H bond. nih.gov

Despite the widespread use of carbonate and carbamate functionalities in organic synthesis, the direct utilization of this compound or the phenyl carbonate group as a directing group in transition-metal-catalyzed C-H functionalization methodologies is not prominently documented in surveyed chemical literature. While studies have explored the photochemical rearrangement of this compound, which involves the cleavage and formation of C-H bonds, this falls outside the scope of modern C-H activation/functionalization reactions that typically employ metal catalysts. researchgate.net The field is dominated by other directing groups like pyridines, oxazolines, and specific amides to control the regioselectivity of these transformations. cam.ac.ukrsc.org

Role in Polymer Chemistry

This compound plays a significant role in polymer science, primarily as an indirect precursor to polycarbonates and in the synthesis of non-isocyanate polyurethanes.

Polycarbonates are a major class of engineering thermoplastics, most commonly synthesized from the reaction of bisphenol A (BPA) with a carbonate precursor. While diphenyl carbonate (DPC) is a key monomer used in non-phosgene, melt transesterification routes to produce polycarbonate, this compound serves as a critical intermediate in the synthesis of DPC itself.

One industrial route to DPC involves the transesterification of diethyl carbonate (DEC) with phenyl acetate. This process occurs in two sequential, reversible reactions where this compound is the intermediate:

DEC + Phenyl Acetate ⇌ This compound + Ethyl Acetate

This compound + Phenyl Acetate ⇌ Diphenyl Carbonate + Ethyl Acetate

Therefore, this compound is a direct precursor to the DPC monomer, making it a crucial component in the value chain of modern, more environmentally benign polycarbonate production.

A significant application of the phenyl carbonate moiety is in the synthesis of polyhydroxyurethanes (PHUs). These polymers are considered a greener alternative to traditional polyurethanes because their synthesis avoids the use of toxic isocyanates. hbni.ac.in Instead, PHUs are typically formed by the reaction of a bis-cyclic carbonate with a diamine.

In a related and important approach, difunctional monomers containing a phenyl carbonate group are used. Research has shown that monomers such as (5-ethyl-2-oxo-1,3-dioxan-5-yl)mthis compound react with various diamines (e.g., ethylenediamine, hexamethylenediamine) to yield PHUs. lookchem.com The reactivity of the phenyl carbonate towards amines is significantly higher than that of cyclic carbonates, allowing for selective reactions. lookchem.com In this process, the diamine first reacts in a condensation reaction with the phenyl carbonate group, eliminating phenol. This is followed by a ring-opening reaction of the remaining carbonate with another amine, ultimately forming the polymer structure characterized by urethane (B1682113) linkages and pendant hydroxyl groups. lookchem.com

| Monomer | Co-monomer (Diamine) | Polymer Type | Key Reaction Feature |

| (5-ethyl-2-oxo-1,3-dioxan-5-yl)mthis compound | Ethylenediamine | Polyhydroxyurethane (PHU) | Selective condensation of amine with phenyl carbonate, followed by ring-opening of the cyclic carbonate. lookchem.com |

| (5-ethyl-2-oxo-1,3-dioxan-5-yl)mthis compound | Hexamethylenediamine | Polyhydroxyurethane (PHU) | The phenoxy group acts as a good leaving group in the initial polycondensation step. lookchem.com |

| Alkylene bis(phenyl carbonate) | Diamine | Non-isocyanate Polyurethane (NIPU) | General method for isocyanate-free synthesis of urethanes. |

Precursor for Polycarbonates

Precursor for Carbamate Derivatives in Targeted Synthesis Studies

This compound serves as a valuable and effective precursor in the targeted synthesis of a wide array of carbamate derivatives. Its utility is primarily centered on its role as an electrophilic carbonyl source that reacts with primary and secondary amines through aminolysis to form the corresponding N-substituted carbamates. This method is a significant part of non-phosgene routes to producing carbamates, which are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and polyurethanes. nih.goviupac.org

The fundamental reaction involves the nucleophilic attack of an amine on the carbonyl carbon of this compound. This process results in the displacement of the phenoxide leaving group, which is a key feature of this reagent's reactivity. The reaction is often facilitated by catalysts to improve yields and reaction rates. Research has shown that various catalysts, including Lewis acids like zinc and tin salts, as well as metal-based catalysts, are effective for this transformation. google.com

Detailed research has explored the synthesis of various carbamates using dialkyl and aryl carbonates. For instance, the reaction of symmetrical organic carbonates like diethyl carbonate with diphenylamine, catalyzed by 3-methyl-1-butylimidazolium chloride, has been shown to produce the corresponding carbamate in a 57% yield. tno.nl Although this example uses diethyl carbonate, the principle is directly applicable to this compound, which features a similar ethyl ester group and an even better phenoxide leaving group.

The versatility of this approach is highlighted by its application in the selective protection of polyamines. Alkyl phenyl carbonates are used as electrophiles for the simple and efficient mono-carbamate protection of diamines, a crucial step in the synthesis of complex molecules where selective reactivity is required. orgsyn.org This method avoids the need for using a large excess of the diamine, which is often necessary with other reagents like di-tert-butyl dicarbonate. orgsyn.org

Table 1: Synthesis of Carbamate Derivatives from Carbonate Precursors and Amines This table summarizes findings from various studies on the synthesis of carbamates from carbonate precursors. While not all examples use this compound directly, they demonstrate the general applicability of the reaction between organic carbonates and amines.

| Amine Reactant | Carbonate Precursor | Catalyst/Conditions | Resulting Carbamate | Yield (%) | Reference |

| Diphenylamine | Diethyl Carbonate | 3-methyl-1-butylimidazolium chloride, 130°C, 7h | O-Ethyl-N,N-diphenyl carbamate | 57 | tno.nl |

| Diphenylamine | Diphenyl Carbonate | 3-methyl-1-butylimidazolium chloride | O-Phenyl-N,N-diphenyl carbamate | 9 | tno.nl |

| Aromatic Amines | Dimethyl Carbonate | AI₂O₃ supported zinc octoate, 180°C, 2h | Aromatic Carbamate | >98 (conversion) | google.com |

| Aniline | Dimethyl Carbonate | Lead compounds | Methyl N-phenyl carbamate | High | iupac.org |

| 1,2-Propanediamine | Benzyl Phenyl Carbonate | Room Temperature | N-Cbz protected 1,2-propanediamine | High | orgsyn.org |

One of the key advantages of using this compound and related aryl carbonates is the favorable thermodynamics of the reaction, driven by the formation of the stable phenoxide leaving group. Studies on the aminolysis of similar compounds, such as phenyl and 4-nitrophenyl ethyl thionocarbonates, provide insight into the reaction mechanism, which can proceed through a tetrahedral intermediate. acs.org

The synthesis of specific, targeted carbamates is crucial in medicinal chemistry. For example, O-phenyl carbamate derivatives have been synthesized as selective and potent inhibitors of matrix metalloproteinase-2 (MMP-2), a target for therapies against brain metastasis. nih.gov In these syntheses, a phenolic intermediate is reacted with an alkyl isocyanate to form the O-phenyl carbamate. nih.gov While this is the reverse of the aminolysis of this compound, it underscores the importance of the carbamate linkage and the phenyl group in targeted drug design.

Table 2: Illustrative Example - Synthesis of O-Ethyl-N,N-diphenyl Carbamate This table details the specific reactants and outcomes for the synthesis of a carbamate derivative using a method analogous to one employing this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| Diphenylamine | Diethyl Carbonate | 3-methyl-1-butylimidazolium chloride | O-Ethyl-N,N-diphenyl carbamate | 57% |

Reference: tno.nl

Spectroscopic and Advanced Analytical Characterization Methodologies for Research

Multifaceted Spectroscopic Elucidation for Structural Confirmation

A combination of nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR and Raman), and mass spectrometry is indispensable for the unambiguous characterization of ethyl phenyl carbonate.

NMR spectroscopy is a cornerstone technique that probes the magnetic properties of atomic nuclei, offering detailed information about the molecular structure of this compound.